molecular formula C6H8Na2O8 B13859367 L-Idaric Acid Disodium Salt

L-Idaric Acid Disodium Salt

Cat. No.: B13859367
M. Wt: 254.10 g/mol
InChI Key: IDAGXRIGDWCIET-ILFCYSDFSA-L
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Description

L-Idaric Acid Disodium Salt is a chemical compound with the molecular formula C6H8Na2O8 and a molecular weight of 254.10 g/mol. It is a disodium salt of L-Idaric acid, which is a monosaccharide derivative. This compound is used in various biochemical applications, including the synthesis of L-idaro-1,4-lactone and the biosynthesis of myoinositol in rat seminal vesicles.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Idaric Acid Disodium Salt can be synthesized through the oxidation of L-idose, a rare sugar. The oxidation process typically involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale oxidation of L-idose using similar oxidizing agents. The process is optimized for high yield and purity, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

L-Idaric Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters and ethers.

Scientific Research Applications

L-Idaric Acid Disodium Salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of L-idaro-1,4-lactone, an inhibitor of α-L-idosiduronase.

    Biology: Utilized in the biosynthesis of myoinositol in rat seminal vesicles.

    Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on specific enzymes.

    Industry: Employed in the production of various biochemical reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of L-Idaric Acid Disodium Salt involves its interaction with specific enzymes and biochemical pathways. For example, it inhibits α-L-idosiduronase by binding to the active site of the enzyme, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can affect various metabolic pathways and has potential therapeutic implications.

Comparison with Similar Compounds

L-Idaric Acid Disodium Salt can be compared with other similar compounds such as:

    D-Glucaric Acid Disodium Salt: Another disodium salt of a hexaric acid, used in similar biochemical applications.

    L-Gulonic Acid Disodium Salt: A related compound with similar structural features and applications.

    D-Galactaric Acid Disodium Salt: Used in organic synthesis and biochemical research.

Uniqueness

This compound is unique due to its specific inhibitory effects on α-L-idosiduronase and its role in the biosynthesis of myoinositol. These properties make it valuable in both research and industrial applications.

Properties

Molecular Formula

C6H8Na2O8

Molecular Weight

254.10 g/mol

IUPAC Name

disodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3+,4+;;/m0../s1

InChI Key

IDAGXRIGDWCIET-ILFCYSDFSA-L

Isomeric SMILES

[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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